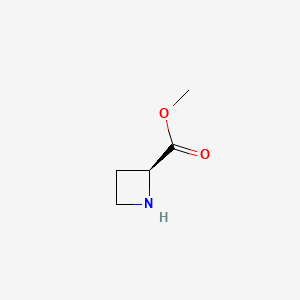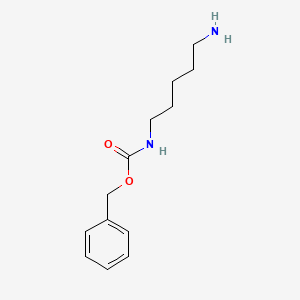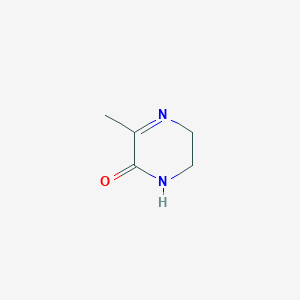
8-methoxy-1,2-dihydroisoquinolin-3(4H)-one
Vue d'ensemble
Description
8-methoxy-1,2-dihydroisoquinolin-3(4H)-one, also known as L-Stepholidine (L-SPD), is a natural alkaloid that was first isolated from the Chinese medicinal plant, Stephania intermedia. L-SPD has been shown to have various biochemical and physiological effects, making it a promising candidate for scientific research applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Regioselective Synthesis : The compound has been used in the regioselective synthesis of various chemical structures, like pyrazolo[4,3-c]quinolin-4(5H)one, demonstrating its utility in synthetic organic chemistry (Chimichi, Boccalini, & Matteucci, 2008).
- Methodology for Construction of Isoquinoline Alkaloids : It also plays a role in new methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids (Mujde, Özcan, & Balcı, 2011).
Biological Applications
- Antiproliferative and Antiparasitic Activities : Certain derivatives, such as 4-anilino-8-methoxy-2-phenylquinoline, have shown significant antiproliferative activities against cancer cells (Chen et al., 2006). Additionally, 8-methoxy isoquinoline derivatives have been evaluated for their antiparasitic activities (Nanayakkara et al., 2008).
- HIV-1 Integrase and Reverse Transcriptase Inhibition : Magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones, structurally related to 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one, have been found to inhibit HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase (Billamboz et al., 2011).
Pharmacological Research
- N-Type Calcium Channel Blocker : An 8-methoxytetrahydroisoquinoline derivative has been identified as a novel orally active small-molecule N-type calcium channel blocker without CYP inhibition liability, indicating its potential in treating neuropathic pain (Ogiyama et al., 2015).
Advanced Material Science
- Quantum Entanglement in Cancer Diagnosis : A study explored the interaction between a complex molecule containing a 8-methoxy-3,4-dihydroisoquinolin-7-yl moiety and a two-mode field in quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors (Alireza, Jennifer, & Angela, 2019).
Propriétés
IUPAC Name |
8-methoxy-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-3-7-5-10(12)11-6-8(7)9/h2-4H,5-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFQGCOTGKPQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CNC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



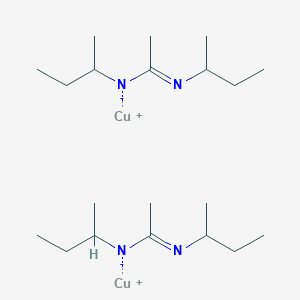

![4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B3150818.png)

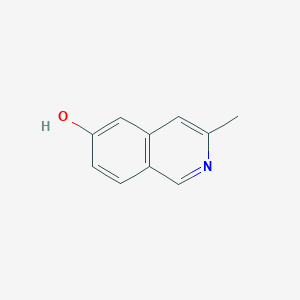
![4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3150830.png)
![3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3150835.png)
![N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B3150840.png)
